5-amino-N-(3-methoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted with an amino group at position 5, a carboxamide linkage to a 3-methoxyphenyl group, and a 1,3-oxazole moiety attached via a methyl group at position 1. The 1,3-oxazole ring is further substituted with a 5-methyl and 2-phenyl group.
Properties
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-17(24-21(30-13)14-7-4-3-5-8-14)12-27-19(22)18(25-26-27)20(28)23-15-9-6-10-16(11-15)29-2/h3-11H,12,22H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIWSWMQULCFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3-methoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1112371-18-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its immunomodulatory effects and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.4 g/mol. The structure features a triazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O3 |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1112371-18-2 |
Immunomodulatory Effects
Research indicates that derivatives of isoxazole, including those similar to the compound , exhibit significant immunoregulatory properties. For instance, studies have shown that certain isoxazole derivatives can modulate immune responses by regulating cytokine production and influencing cell proliferation.
- Cytokine Regulation : Compounds similar to 5-amino-N-(3-methoxyphenyl)-1H-triazole have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in vitro. This suggests a potential role in managing inflammatory diseases .
- Cell Proliferation : In vitro studies have demonstrated that these compounds can affect the proliferation of immune cells like thymocytes and splenocytes. For example, one study noted that specific derivatives inhibited phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In animal models, it was observed to decrease carrageenan-induced paw edema, indicating anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
Study 1: Immune Response Modulation
A study published in MDPI investigated the effects of various isoxazole derivatives on immune functions. The results indicated that specific compounds inhibited humoral immune responses while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. Notably, this compound's action was characterized by a suppression of the eliciting phase of DTH responses .
Study 2: Cytokine Production Inhibition
Another research article highlighted that certain isoxazole derivatives significantly inhibited LPS-induced TNF-alpha production in human whole blood cultures. This finding suggests that compounds like 5-amino-N-(3-methoxyphenyl)-triazole may have therapeutic applications in sepsis or other inflammatory conditions .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs.
- Heterocyclic Core : Pyrazole derivatives (e.g., 3a) exhibit higher melting points (133–183°C) compared to triazoles, likely due to increased molecular symmetry and packing efficiency .
- Side Chain Modifications : The 1,3-oxazole moiety in the target compound introduces rigidity, which may enhance binding selectivity compared to flexible alkyl chains in other analogs .
Physicochemical Properties
Q & A
Q. What are the key synthetic routes and reagents for synthesizing this compound?
Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of oxazole and triazole intermediates. Key steps include:
- Coupling reactions : Using K₂CO₃ as a base in DMF to facilitate nucleophilic substitution (e.g., alkylation of oxazole-thiol intermediates) .
- Intermediate purification : Column chromatography or recrystallization to isolate intermediates.
- Final coupling : Palladium-catalyzed cross-coupling or nucleophilic acyl substitution to attach the carboxamide group .
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Catalysts | Solvent | Conditions |
|---|---|---|---|
| Oxazole formation | Anhydrous AlCl₃, RCH₂Cl | DCM | 0–25°C, 12–24 hrs |
| Triazole coupling | K₂CO₃, DMF | DMF | RT, 6–8 hrs |
| Carboxamide attachment | EDCI/HOBt, DIPEA | DCM/THF | 0°C to RT, 12 hrs |
Q. How is the molecular structure confirmed post-synthesis?
Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- X-ray diffraction : Resolves stereochemistry and confirms triazole-oxazole connectivity (e.g., dihedral angles between rings) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 436.447) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability and green chemistry?
Answer: Advanced optimization strategies include:
- Continuous flow synthesis : Reduces reaction time and improves yield by 15–20% compared to batch methods .
- Ultrasound-assisted synthesis : Enhances coupling efficiency (e.g., triazole formation in 2 hrs vs. 8 hrs under conventional heating) .
- Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .
Q. What methodologies are used to evaluate biological activity and target interactions?
Answer:
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., IC₅₀ determination for kinase targets) .
- Computational docking : Molecular dynamics simulations predict binding affinities to ATP-binding pockets (e.g., EGFR kinase) .
Q. How to resolve contradictions in reported biological activities across studies?
Answer: Discrepancies often arise from structural analogs or purity issues. Mitigation strategies include:
- Purity validation : HPLC with >99% purity thresholds to exclude confounding impurities .
- Structural analogs : Comparing bioactivity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent effects .
- Standardized protocols : Replicating assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
Q. What strategies enable efficient synthesis of derivatives with enhanced properties?
Answer:
- Substituent screening : Parallel synthesis of derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole-linked pharmacophores .
- Prodrug design : Esterification of the carboxamide group to improve solubility (e.g., phosphate prodrugs with 3x higher bioavailability) .
Q. Table 2: Derivative Optimization Workflow
| Step | Method | Outcome |
|---|---|---|
| Lead modification | SAR analysis | Identify critical substituents (e.g., methoxyphenyl enhances solubility) |
| Synthetic diversification | Parallel synthesis | Generate 20–50 derivatives in a single batch |
| Bioactivity screening | High-throughput assays | Prioritize candidates with IC₅₀ < 1 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
